Potassium fluoride hydrate
Description
Overview of Hydrated Alkali Metal Fluorides
Hydrated alkali metal fluorides are a class of inorganic compounds where alkali metal fluoride (B91410) salts incorporate a specific number of water molecules into their crystal structure. These compounds are significant in understanding ion-solvent interactions due to the unique properties of both the alkali metal cations and the fluoride anion. The alkali metals (Lithium, Sodium, Potassium, Rubidium, and Cesium) form monofluorides, which are typically soluble in water and adopt a rock-salt crystal structure in their anhydrous form. wikipedia.org Because the fluoride anion is basic, many alkali metal fluorides also form bifluorides (MHF₂). wikipedia.org
Below is a data table summarizing the hydration properties of various alkali metal fluorides in aqueous solutions.
| Property | LiF | NaF | KF | RbF | CsF |
| Cation Hydration Order (Strongly Bound H₂O) | 1st (highest) | 2nd | 3rd | 4th | 5th (lowest) |
| Total Effective Hydration Number Order | N/A | 2nd (lowest) | 1st (highest) | 2nd (highest) | 1st (lowest) |
| Solubility in Water | Low | Moderate | High | Very High | Very High |
| Common Hydrate (B1144303) Forms | N/A | N/A | KF·2H₂O, KF·4H₂O | N/A | N/A |
Data compiled from multiple research sources. acs.orgyellowriverchem.com
Historical Development of Research on Potassium Fluoride Hydrates
Research into potassium fluoride and its hydrates has evolved from basic synthesis to detailed structural and thermophysical characterization. Early methods for preparing potassium fluoride involved reacting potassium carbonate with hydrofluoric acid. encyclopedia.com This reaction forms potassium bifluoride, which is then heated to yield anhydrous potassium fluoride. encyclopedia.com Due to the hygroscopic nature of anhydrous potassium fluoride, it readily absorbs moisture from the air to form hydrates, most notably potassium fluoride dihydrate (KF·2H₂O) and potassium fluoride tetrahydrate (KF·4H₂O). yellowriverchem.com
The existence of these hydrates spurred further investigation into their specific properties. In the latter half of the 20th century and into the 21st, advanced analytical techniques have been employed to elucidate their structures and behaviors. A significant crystallographic, spectroscopic, and theoretical study published in 1994 provided a detailed understanding of the hydrogen bonding network within potassium fluoride dihydrate. acs.org
More recently, research has been driven by new potential applications. The thermophysical properties of potassium fluoride tetrahydrate, such as its low melting temperature and high enthalpy of fusion, have made it a compound of interest for thermal energy storage as a phase change material (PCM). researchgate.netacs.org Studies published around 2013 provided accurate measurements of its heat of fusion and melting temperature, presenting a modified potassium fluoride-water phase diagram. acs.org This progression highlights a shift from foundational chemical synthesis to applied materials science, focusing on the unique properties endowed by the water of hydration.
Structural and Chemical Significance in Inorganic Hydrates
The structural and chemical significance of potassium fluoride hydrates lies in the specific arrangement of ions and water molecules and the resulting properties. Potassium fluoride is known to form two stable hydrates: the dihydrate (KF·2H₂O) and the tetrahydrate (KF·4H₂O). yellowriverchem.comwikipedia.org
Structurally, the water molecules are not merely entrapped but are integral to the crystal lattice, forming extensive hydrogen-bonding networks. In potassium fluoride dihydrate, detailed crystallographic studies have revealed the precise nature of these hydrogen bonds, which dictate the material's stability and physical characteristics. acs.org The tetrahydrate is particularly significant for its thermophysical properties. It has a congruent melting point and a large enthalpy of fusion, making it an effective material for storing and releasing thermal energy. researchgate.netacs.org The structure of the hydrate is directly responsible for these useful thermal characteristics.
Chemically, the hydrates are important as a stable and manageable source of the fluoride ion, which is less hazardous to handle than hydrogen fluoride. wikipedia.org In many reactions conducted in aqueous or humid environments, the hydrate is the relevant form of the compound. The presence of hydration water influences the reactivity and solubility of the fluoride ion. For instance, solutions of potassium fluoride are known to etch glass, a reaction facilitated by the aqueous environment. wikipedia.org Furthermore, the study of these simple binary salt hydrates provides fundamental insights into ion-water interactions, which are crucial for understanding more complex aqueous chemical systems and the behavior of electrolytes in solution.
Below is a data table comparing the properties of the two primary potassium fluoride hydrates.
| Property | Potassium Fluoride Dihydrate | Potassium Fluoride Tetrahydrate |
| Chemical Formula | KF·2H₂O | KF·4H₂O |
| Molar Mass ( g/mol ) | 94.127 | 130.158 |
| Melting Point (°C) | 41 | 18.5 (Congruent) |
| Enthalpy of Fusion (J/g) | Not typically used as a PCM | ~246 |
| Primary Research Focus | Crystallography, Hydrogen Bonding | Thermophysical Properties, Thermal Energy Storage |
Data compiled from multiple research sources. researchgate.netacs.orgwikipedia.org
Properties
Molecular Formula |
FH2KO |
|---|---|
Molecular Weight |
76.112 g/mol |
IUPAC Name |
potassium;fluoride;hydrate |
InChI |
InChI=1S/FH.K.H2O/h1H;;1H2/q;+1;/p-1 |
InChI Key |
DHZKUVDKQZJAMV-UHFFFAOYSA-M |
Canonical SMILES |
O.[F-].[K+] |
Origin of Product |
United States |
Synthesis Methodologies for Potassium Fluoride Hydrates
Controlled Crystallization Techniques for Hydrate (B1144303) Formation
Controlled crystallization is fundamental to isolating specific hydrates of potassium fluoride (B91410). The stability of different hydrates is dependent on both temperature and the concentration of the solute in the solution.
Temperature is a critical parameter in the synthesis of potassium fluoride hydrates as it directly influences the solubility of potassium fluoride and the stable hydrate phase. The dihydrate form, KF·2H₂O, is typically crystallized from aqueous solutions by carefully lowering the temperature to induce supersaturation.
Research indicates that a specific temperature range is optimal for the formation of the dihydrate. A common protocol involves cooling a prepared potassium fluoride aqueous solution to a temperature between -20°C and 40°C. guidechem.com The solubility of potassium fluoride is highly dependent on temperature, and by controlling the cooling profile, the rate of crystal nucleation and growth can be managed. For instance, studies on the solubility of potassium fluoride show that different hydrates are stable at different temperatures; the dihydrate (KF·2H₂O) is the stable phase at lower temperatures, while the anhydrous form (KF) precipitates at temperatures above 45°C (318.15 K). matec-conferences.org Therefore, maintaining the temperature below this transition point is crucial for the selective crystallization of the dihydrate.
Table 1: Solubility and Stable Phases of Potassium Fluoride at Various Temperatures matec-conferences.org
| Temperature (K) | Stable Solid Phase | Solubility (mol·kg⁻¹) |
|---|---|---|
| 298.15 | KF·2H₂O | 17.5 |
| 313.15 | KF·2H₂O | 20.2 |
| 333.15 | KF | 24.7 |
This interactive table demonstrates the temperature dependency of the stable crystalline form of potassium fluoride in an aqueous solution.
The concentration of the potassium fluoride solution is another key factor that must be carefully managed to achieve the desired hydrate. The synthesis process often starts with the preparation of a potassium fluoride solution with a concentration controlled to be within 20% to 60% by weight. guidechem.com This concentration range is chosen to ensure that the solution is sufficiently saturated for crystallization to occur upon cooling, without being so concentrated that it leads to uncontrolled precipitation or the inclusion of impurities.
In more industrial settings, such as those using an evaporating OSLO crystallizer, the concentration, or density, of the feed liquid is precisely controlled. For example, a target density of 1.620 g/cm³ may be established for the feed liquid before initiating the crystallization process. google.com Maintaining the solution within a supersaturated state is the driving force for crystallization. However, the level of supersaturation must be carefully managed; if it is too high, it can lead to rapid, uncontrolled nucleation, resulting in small, irregular crystals. google.com By managing the initial concentration and the rate of evaporation or cooling, a stable level of supersaturation can be maintained, promoting the growth of larger, more uniform crystals. google.com
Induction Protocols in Hydrate Formation and Crystal Growth
Induction protocols are employed to initiate crystallization in a controlled manner, overcoming the kinetic barrier for nucleation and promoting the growth of the desired crystal phase.
Seeding is a widely used technique to control the onset of crystallization and influence the final crystal size distribution. mt.com In this method, a small quantity of pre-existing crystals, known as seed crystals, is added to a supersaturated solution. mt.com These seeds act as templates for crystal growth, bypassing the need for spontaneous primary nucleation. whiterose.ac.uk This allows crystallization to occur at lower supersaturation levels, which favors the growth of existing crystals over the formation of new, smaller ones. mt.com
In the context of potassium fluoride dihydrate synthesis, seed crystals of KF·2H₂O can be introduced to a cooled, supersaturated solution to initiate crystallization. Alternatively, other substances, referred to as inducers, can be used. These inducers can be anhydrous potassium fluoride or water-absorbing substances like calcium chloride. The amount of inducer added is typically between 0.01% and 10% of the solution's mass. guidechem.com The addition of an inducer can lead to the instantaneous crystallization of potassium fluoride, which then absorbs water to form the dihydrate. guidechem.com
Table 2: Common Inducers for Potassium Fluoride Dihydrate Crystallization
| Inducer Type | Typical Concentration (% of solution mass) | Mechanism of Action |
|---|---|---|
| Potassium Fluoride Dihydrate (KF·2H₂O) | 0.01 - 5% | Provides template for crystal growth (seeding) |
| Anhydrous Potassium Fluoride (KF) | 0.01 - 10% | Induces crystallization followed by hydration |
This interactive table outlines various inducers used to initiate the crystallization of potassium fluoride dihydrate.
The rate at which a supersaturated solution is cooled has a significant impact on the resulting crystal morphology, including size and shape. mdpi.com While specific studies detailing the effect of cooling rates on potassium fluoride dihydrate are not abundant, the general principles of crystallization kinetics are applicable.
A slower cooling rate generally leads to a lower level of supersaturation over a longer period. This condition favors crystal growth over nucleation, resulting in larger and more well-defined crystals. rsc.orgresearchgate.net Conversely, rapid cooling generates a high level of supersaturation quickly, which promotes primary nucleation, leading to the formation of a large number of small crystals. rsc.orgmdpi.com Therefore, to obtain larger crystals of potassium fluoride dihydrate, a slower, controlled cooling profile is preferable. The morphology of the crystals can also be affected, with slower cooling rates promoting more regular, faceted shapes, while faster rates can lead to dendritic or irregular growth. rsc.orgresearchgate.net
Neutralization and Hydrolysis Methods for Potassium Fluoride Precursors
The aqueous potassium fluoride solution used for crystallization is typically prepared through the reaction of a potassium precursor with a fluorine source. Neutralization and hydrolysis are two common methods for this initial synthesis step. guidechem.com
The neutralization method involves the reaction of an acid and a base. For the synthesis of potassium fluoride, this is commonly achieved by reacting hydrofluoric acid (HF) with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). harshkf.comgeeksforgeeks.org The reactions proceed as follows:
With Potassium Hydroxide: 2KOH + H₂F₂ → 2KF + 2H₂O harshkf.com
With Potassium Carbonate: K₂CO₃ + 2HF → 2KF + H₂O + CO₂ geeksforgeeks.orgwikipedia.org
In these reactions, the ratio of the reactants is controlled to achieve a final pH in the range of 6 to 13. google.com The reaction with potassium carbonate often proceeds through an intermediate, potassium bifluoride (KHF₂), which is then heated to yield potassium fluoride. harshkf.comwikipedia.orgchemistrylearner.com
Optimization of Reaction Parameters (pH, Temperature)
The formation and crystallization of potassium fluoride hydrates are highly sensitive to the pH and temperature of the aqueous solution. Optimization of these parameters is crucial for maximizing yield and ensuring the correct hydration state.
pH Control: The final pH of the potassium fluoride solution significantly influences the crystallization process. A common method for preparing potassium fluoride involves the neutralization of potassium hydroxide or potassium carbonate with hydrofluoric acid. wikipedia.org For the synthesis of the dihydrate, the endpoint pH is typically controlled within a range of 6 to 13. guidechem.com More specifically, a pH range of 6 to 8 is often targeted before the concentration and crystallization steps. google.comgoogle.com In some protocols, the reaction is terminated once a specific pH, such as 8.2, is reached. Maintaining the pH within this slightly alkaline to neutral range helps to ensure the stability of the resulting hydrate.
Temperature Management: Temperature is a critical factor that dictates which form of potassium fluoride crystallizes from an aqueous solution. To obtain the dihydrate (KF·2H₂O), crystallization is generally carried out at temperatures below 40°C. sciencemadness.org If the solution is evaporated at temperatures above 40°C, the anhydrous form is favored. sciencemadness.org For specific dihydrate synthesis protocols, the potassium fluoride solution is cooled to a temperature range of -20°C to 40°C before inducing crystallization. guidechem.com Some procedures maintain reaction temperatures between 40°C and 70°C during the initial synthesis of the KF solution, followed by cooling to initiate the crystallization of the hydrate. Formation of the tetrahydrate (KF·4H₂O) can occur at temperatures below 20°C. sciencemadness.org
The following table summarizes the optimized reaction parameters for the synthesis of potassium fluoride hydrates.
| Parameter | Optimized Range | Target Hydrate | Source(s) |
| pH | 6.0 - 13.0 | Dihydrate | guidechem.com |
| 6.0 - 8.0 | Dihydrate | google.comgoogle.com | |
| 8.2 (endpoint) | Dihydrate | ||
| Temperature | < 40°C | Dihydrate | sciencemadness.org |
| -20°C to 40°C | Dihydrate | guidechem.com | |
| < 20°C | Tetrahydrate | sciencemadness.org |
Purification and Stabilization Techniques for Hydrated Forms
Post-synthesis purification and stabilization are essential for maintaining the integrity and purity of potassium fluoride hydrates. These steps involve carefully controlled rinsing and drying to remove impurities without altering the crystalline water content.
Post-Crystallization Rinsing and Drying Methods (e.g., Vacuum Drying, Freeze Drying)
After crystallization, the obtained potassium fluoride hydrate crystals are typically separated from the mother liquor via filtration or centrifugation. guidechem.com Subsequent rinsing and drying are critical for producing a stable, high-purity product.
Rinsing: Rinsing the crystals with a suitable solvent, such as ethanol, can help remove residual impurities from the crystal surface.
Drying: Meticulous drying is required to remove adsorbed moisture while preserving the crystalline water of the hydrate. High temperatures can lead to the loss of hydration water, converting the hydrate to its anhydrous form. sciencemadness.org Therefore, low-temperature drying methods are preferred.
Vacuum Drying: This method is effective for drying potassium fluoride dihydrate while retaining its structure. The process involves placing the crystals under a vacuum, which lowers the boiling point of water and allows for gentle drying at moderate temperatures. Typical conditions for vacuum drying KF·2H₂O are temperatures between 25°C and 40°C at a pressure of 10–50 mbar. Another protocol specifies vacuum drying for 6 hours to prepare the final product.
Freeze Drying (Lyophilization): Freeze drying is another valuable technique for obtaining high-purity potassium fluoride dihydrate. sciencemadness.org This process involves freezing the hydrated crystals and then sublimating the water under a vacuum. A typical procedure involves freezing the material and drying it in a vacuum for several days at room temperature. scispace.com Freeze-dried potassium fluoride has been found to be significantly less hygroscopic than material dried by calcination (heating). scispace.com Research has shown that after one hour of exposure to the atmosphere, freeze-dried potassium fluoride absorbed only 8% of its weight in moisture, compared to 23% for calcine-dried potassium fluoride. scispace.com This enhanced stability makes it a superior product for applications where water content is critical.
The table below compares different drying methods for this compound.
| Drying Method | Typical Conditions | Outcome/Advantages | Source(s) |
| Vacuum Drying | 25–40°C, 10–50 mbar | Retains the dihydrate (2H₂O) structure with minimal decomposition. | |
| Freeze Drying | -50°C, sublimation under vacuum | Produces high-purity dihydrate; results in a less hygroscopic and more stable product. | scispace.com |
Crystallographic Investigations of Potassium Fluoride Hydrates
Crystal Structure Determination of Potassium Fluoride (B91410) Dihydrate (KF·2H₂O)
The determination of the crystal structure of potassium fluoride dihydrate (KF·2H₂O) has evolved with the advancement of diffraction techniques. Initial optical studies suggested a monoclinic crystal system, but subsequent and more definitive X-ray and neutron diffraction analyses have provided a more accurate and detailed model of its three-dimensional structure. iucr.orgaip.org
Early optical studies on potassium fluoride dihydrate led to its classification within the monoclinic crystal system. iucr.orgguidechem.com However, this initial assignment was later contested by more direct structural analysis methods. iucr.org A comprehensive three-dimensional analysis of the related potassium fluoride tetrahydrate (KF·4H₂O) confirmed that the tetrahydrate form crystallizes in the monoclinic system. aip.org In contrast, detailed X-ray diffraction studies of KF·2H₂O demonstrated that its structure is not compatible with a monoclinic cell, instead pointing towards an orthorhombic system. iucr.orgacs.org
Space group analysis has been critical in defining the symmetry elements of the KF·2H₂O unit cell. X-ray diffraction data, including observed systematic extinctions (h0l absent for l ≠ 2n), and a strongly positive test for pyroelectricity indicated the space group is Pmc2₁ (No. 26). iucr.orgnih.govnih.gov This finding has been corroborated by subsequent, more refined studies. acs.org It is important to distinguish this from the space group of the tetrahydrate (KF·4H₂O), which was determined to be P2₁/c. aip.org
The dimensions of the unit cell for potassium fluoride dihydrate have been determined and refined over time. An early study in 1951 using Weissenberg photographs reported the initial lattice parameters. iucr.org Decades later, a more comprehensive study utilizing advanced diffraction techniques provided refined values, demonstrating the increased precision of modern crystallographic methods. acs.org
Below is a comparison of the lattice parameters from these key studies.
| Lattice Parameter | Anderson & Lingafelter (1951) iucr.org | Preisinger et al. (1994) acs.org |
| a | 4.06 Å | 4.082 Å |
| b | 5.15 Å | 5.182 Å |
| c | 8.87 Å | 8.825 Å |
| α | 90° | 90° |
| β | 90° | 90° |
| γ | 90° | 90° |
| Volume (V) | 185.3 ų | 186.7 ų |
Note: The 1951 study calculated the volume based on their reported parameters.
The crystal structure of KF·2H₂O is significantly influenced by its hydrogen bonding network. The arrangement consists of distorted octahedra around both the potassium (K⁺) and fluoride (F⁻) ions. iucr.org The water molecules are surrounded by distorted tetrahedra composed of two cations and two anions. iucr.org
A key feature of the structure is that the two water molecules in the formula unit form hydrogen bonds of different lengths with the fluoride ion. iucr.org This asymmetry is a notable aspect of the hydrate's internal structure. The distances between the oxygen of the water molecules and the fluoride ion were measured as:
H₂O(I) - F distance: 2.61 Å iucr.org
H₂O(II) - F distance: 2.79 Å iucr.org
While X-ray diffraction is powerful for locating heavier atoms, it is less effective for precisely determining the positions of hydrogen atoms due to their low electron density. osti.gov Neutron diffraction is the preferred method for this purpose because neutrons scatter from atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is significant, making it readily detectable. osti.govresearchgate.net
In the study of potassium fluoride dihydrate, neutron diffraction was employed to accurately refine the crystal structure, particularly the coordinates of the hydrogen atoms within the water molecules. acs.org This technique allows for a definitive description of the hydrogen bonds, including bond angles and the precise orientation of the water molecules within the lattice, which is essential for a complete understanding of the bonding network. acs.org
X-ray diffraction has been the foundational technique for determining the crystal structure of KF·2H₂O. The initial structural analysis by Anderson and Lingafelter was based on intensity data collected from zero-, first-, and second-level Weissenberg photographs. iucr.org From this data, they determined the approximate atomic coordinates and calculated a reliability index (R-factor) of 0.19 for 124 observed reflections, a reasonable value for the era. iucr.org
Crystal Structure Determination of Potassium Fluoride Tetrahydrate (KF·4H₂O)
The tetrahydrate of potassium fluoride (KF·4H₂O) crystallizes from saturated aqueous solutions below its melting point of 19.3°C. Its crystal structure has been elucidated through three-dimensional X-ray diffraction analysis, revealing a detailed arrangement of its constituent ions and water molecules.
Potassium fluoride tetrahydrate has been determined to belong to the monoclinic crystal system. This classification is based on its lattice parameters and the systematic absences of reflections in its X-ray diffraction pattern. The space group is identified as P2₁/c. The crystallographic data, determined at -10°C, provide a precise description of the unit cell's dimensions.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 6.80 ± 0.01 Å |
| b | 13.29 ± 0.02 Å |
| c | 6.64 ± 0.01 Å |
| β | 90° 40' ± 10' |
| Volume (V) | 600 ų |
| Formula Units (Z) | 4 |
The crystal structure of KF·4H₂O is uniquely composed of both potassium cations (K⁺) and fluoride anions (F⁻) being hydrated to a similar degree, each forming a distinct coordination octahedron with water molecules. The structure consists of K⁺(H₂O)₆ and F⁻(H₂O)₆ octahedra. These polyhedra are linked to one another through the sharing of both edges and corners.
Each water molecule within the structure exhibits a tetrahedral coordination, being bonded to either two fluoride ions, one potassium ion, and one other water molecule, or to two potassium ions, one fluoride ion, and one other water molecule. The interatomic distances within this structure have been measured with precision.
| Bond/Interaction | Distance (Å) |
|---|---|
| K⁺···O⁻ | 2.79 ± 0.02 |
| F⁻···(H)O | 2.71 to 2.78 |
| O(H)···O (linking octahedra) | 2.82 and 2.85 |
A notable feature of the KF·4H₂O crystal is its pseudo-orthorhombic symmetry. This higher-level symmetry arises from the remarkable similarity in the coordination environments of the cation (K⁺) and the anion (F⁻). Both ions are surrounded by six water molecules in an octahedral arrangement, creating a structural parallel that results in the pseudo-symmetry, which is described as Pnca. This feature was particularly emphasized during the initial structure determination, as the use of stronger reflections in the E-map overemphasized this symmetry, making the distinction between the potassium and fluoride ions less clear initially.
Polymorphism and Structural Variations in Mixed Metal Fluoride Hydrates
Polymorphism is the phenomenon where a single chemical compound can exist in more than one crystalline form. These different forms, or polymorphs, arise under varying thermodynamic conditions, such as temperature or pressure. In mixed metal fluoride hydrates, polymorphism is observed where changes in synthetic conditions can lead to different crystal structures with distinct physical properties. mdpi.commt.com These structural variations are often associated with changes in the bonding environment and coordination of the constituent metal ions and water molecules. mdpi.com
An example of polymorphism in a potassium-containing mixed metal fluoride is found in potassium sodium niobium oxyfluoride (KNaNbOF₅). This compound exhibits at least two polymorphs: a noncentrosymmetric orthorhombic phase (α-KNaNbOF₅) and a centrosymmetric tetragonal phase (β-KNaNbOF₅). researchgate.net
A comparative analysis reveals distinct structural arrangements:
α-KNaNbOF₅ : Belongs to the orthorhombic space group Pna2₁. In this structure, the NbOF₅ and NaOF₅ octahedra are linked by sharing both vertices and edges. The Niobium-Oxygen (Nb-O) bond distance is 1.738(1) Å. researchgate.net
β-KNaNbOF₅ : Belongs to the tetragonal space group P4/nmm. In this phase, the NbOF₅ and NaOF₅ octahedra are linked by sharing only their vertices. The Nb-O bond distance is shorter at 1.709(2) Å. researchgate.net
Spectroscopic Characterization of Potassium Fluoride Hydrates
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FTIR) Spectroscopy Studies
FTIR spectroscopy is a primary method for identifying the functional groups and studying the hydrogen-bonding network in potassium fluoride (B91410) hydrates. The infrared spectrum of potassium fluoride dihydrate, for instance, is characterized by distinct absorption bands corresponding to the vibrational modes of water molecules and their interaction with the fluoride and potassium ions. spectrabase.com The presence of water of hydration leads to broad and shifted O-H stretching bands compared to free water, indicating strong hydrogen bonding. The technique is sensitive to the degree of hydration, with variations in the position and shape of the water-related bands reflecting different hydrate (B1144303) structures. Studies on related fluorine-containing compounds show that the intensity of OH-bands can be directly correlated to the amount of fluorine present in the structure. rruff.info
| Compound | Vibrational Mode | Typical FTIR Absorption Region (cm⁻¹) |
| Potassium Fluoride Dihydrate | O-H Stretching (water) | 3000-3600 (broad) |
| H-O-H Bending (water) | 1600-1650 | |
| Librational Modes (water) | 500-800 |
This table presents typical absorption regions for the vibrational modes of water in a hydrated salt like potassium fluoride dihydrate.
Raman Spectroscopy Investigations of Vibrational Modes
Raman spectroscopy complements FTIR by providing information on non-polar or weakly polar vibrations. Investigations into aqueous solutions of potassium fluoride and related fluoride compounds have helped to characterize the vibrational modes. rsc.orgrsc.org In these systems, Raman spectra can reveal modes associated with the hydration shell of the fluoride ion. Studies on molten KF-containing systems have identified bands corresponding to complex fluoride species, demonstrating the utility of Raman spectroscopy in probing the local environment of the fluoride ion. rsc.orgresearchgate.net For hydrated crystals, low-frequency Raman spectra can also provide information on lattice vibrations, which involve the motion of the K⁺ and F⁻ ions and the water molecules.
Assignment of O-H Stretching and F⁻ Vibrational Modes
The assignment of vibrational modes in potassium fluoride hydrates is central to understanding their structure. The O-H stretching region in the infrared spectrum is particularly informative. spectrabase.comrruff.info The strong hydrogen bonds formed between the fluoride ion and water molecules cause a significant redshift (lowering of frequency) of the O-H stretching bands compared to bulk water. chemrxiv.org Theoretical and experimental studies on fluoride hydration show that water molecules can coordinate to the fluoride ion in different ways, leading to distinct O-H vibrational signatures. chemrxiv.org For example, a water molecule donating two hydrogen bonds to a fluoride ion will have a different O-H stretching frequency than one donating only a single hydrogen bond. chemrxiv.org While the F⁻ ion itself does not have an internal vibrational mode, its movement within the crystal lattice (a translational mode) can sometimes be observed in the far-infrared or low-frequency Raman spectrum.
| Vibrational Mode | Description | Typical Spectral Region (cm⁻¹) | Spectroscopic Method |
| O-H Stretch | Vibration of hydrogen-bonded water molecules | 3000-3600 | FTIR, Raman |
| H-O-H Bend | Bending motion of water molecules | 1600-1650 | FTIR, Raman |
| F⁻···H₂O Stretch | Vibration of the hydrogen bond itself | < 400 | Far-IR, Raman |
| Lattice Modes | Collective motions of ions and water in the crystal | < 200 | Raman |
This interactive table details the assignment of key vibrational modes in potassium fluoride hydrates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the local chemical environment of specific nuclei. For potassium fluoride hydrates, ¹⁹F NMR is particularly powerful.
¹⁹F NMR Chemical Shift Analysis for Purity and Structure
The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance and high sensitivity. alfa-chemistry.com The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, spanning a range of over 600 ppm. alfa-chemistry.comdtic.mil This sensitivity makes ¹⁹F NMR an excellent tool for characterizing potassium fluoride hydrates. The chemical shift of the fluoride ion is influenced by the degree of hydration and the nature of the cation. dtic.mil Changes in the hydration sphere around the fluoride ion alter its electronic shielding, leading to a measurable change in the chemical shift. dtic.mil Consequently, different hydrates of potassium fluoride (e.g., dihydrate vs. tetrahydrate) would be expected to show distinct ¹⁹F NMR signals. This technique can also be used to assess purity, as impurities containing fluorine would give rise to separate signals in the spectrum. acgpubs.org
| Parameter | Influence on ¹⁹F NMR Spectrum | Application |
| Hydration State | The number of water molecules in the coordination sphere affects the electronic shielding of the F⁻ ion, causing a shift in resonance frequency. | Structural determination of different hydrates. |
| Cation Identity | The polarizing effect of the cation (e.g., K⁺) influences the F⁻ chemical shift. dtic.milresearchgate.net | Probing ion-ion interactions. |
| Impurities | Fluorine-containing impurities will produce distinct signals based on their unique chemical environments. | Purity assessment. |
This interactive table summarizes the utility of ¹⁹F NMR in the analysis of potassium fluoride hydrates.
Multinuclear Spin-Lattice Relaxation Studies in Aqueous Solutions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamics of ions and their surrounding solvent molecules in aqueous solutions. Spin-lattice relaxation (T1) measures the time required for the nuclear spins to return to thermal equilibrium after being excited by a radiofrequency pulse. nih.gov This relaxation process is driven by fluctuating local magnetic fields caused by molecular motions, providing insights into these dynamics. nih.gov
In an aqueous solution of potassium fluoride, the T1 values of various nuclei, including ¹H and ¹⁷O of the water molecules and ¹⁹F of the fluoride anion, are sensitive to the interactions between the ions (K⁺ and F⁻) and the surrounding water molecules. The presence and concentration of these ions alter the local reorientational dynamics of water. nih.gov Studies on similar aqueous alkali halide solutions have shown that ¹⁷O relaxation, in particular, serves as an effective probe for these local water dynamics, correlating well with the solution's viscosity. nih.gov
The spin-lattice relaxation rate (R1), which is the reciprocal of the T1 time (R1 = 1/T1), is directly proportional to the rate of molecular motion. As the concentration of potassium fluoride increases, the viscosity of the solution generally increases, leading to slower molecular reorientation and, consequently, a change in the relaxation rate. The specific effect on the relaxation rate depends on the nature of the ion-water interactions and their influence on the timescale of molecular motions.
| Potassium Fluoride (KF) Concentration (mol/L) | Relative Viscosity (η/η₀) | Water Molecule Reorientation Time | Expected ¹⁷O Relaxation Rate (R1) Trend |
|---|---|---|---|
| 0 (Pure Water) | 1.00 | Fast | Baseline |
| 1.0 | > 1.00 | Slower | Increased |
| 2.0 | >> 1.00 | Slower | Further Increased |
| 4.0 | >>> 1.00 | Significantly Slower | Significantly Increased |
This table illustrates the general principle that as ion concentration increases, viscosity and water reorientation times are affected, leading to a corresponding change in the nuclear spin-lattice relaxation rate. The precise values depend on experimental conditions such as temperature and magnetic field strength.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top few nanometers of a material's surface. iaea.org For potassium fluoride hydrate (KF·nH₂O), XPS analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.
The resulting spectrum consists of peaks corresponding to the core-level electron binding energies of the constituent elements: potassium (K), fluorine (F), and oxygen (O) from the water of hydration. The precise binding energy of a core-level peak is sensitive to the chemical environment of the atom, an effect known as the chemical shift.
For potassium fluoride, the F 1s peak is a key feature. In ionic fluorides, the F 1s binding energy is influenced by the electrostatic potential created by the surrounding ions. ritsumei.ac.jp The peak shape is typically symmetrical. thermofisher.com The K 2p region will show the characteristic spin-orbit split doublet (K 2p₃/₂ and K 2p₁/₂). The O 1s peak provides confirmation of the hydrate form, appearing at a binding energy characteristic of water molecules. Additionally, F KLL Auger peaks can serve as a confirmatory signal for the presence of fluorine. thermofisher.com
| Core Level | Expected Binding Energy (eV) Range | Information Provided |
|---|---|---|
| F 1s | ~684.5 - 686.5 | Presence and chemical state of fluoride. ritsumei.ac.jpresearchgate.netresearchgate.net |
| K 2p₃/₂ | ~292.5 - 293.5 | Presence and chemical state of potassium. |
| O 1s | ~532.0 - 533.5 | Confirmation of water of hydration. |
Binding energy values can vary slightly depending on the instrument calibration, the degree of hydration, and surface charging effects.
Computational and Theoretical Investigations of Potassium Fluoride Hydrates
Ab Initio Molecular Dynamics Simulations of Hydration Shells
Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles quantum mechanics, provide a powerful tool for investigating the hydration structure of ions without the need for empirical parameters. nih.gov Studies on the hydration of the potassium ion (K⁺) in aqueous solutions have been carried out using AIMD, revealing detailed information about its immediate water environment. amolf.nlresearchgate.net
In these simulations, the K⁺-oxygen radial distribution function indicates a strong perturbation of the water structure within the first hydration shell, while the influence on water molecules outside this region is less pronounced. amolf.nlresearchgate.net A key finding from AIMD simulations is the average coordination number of the K⁺ ion, which represents the number of water molecules in its first hydration shell. At a temperature of 300 K, the average coordination number for K⁺ has been calculated to be approximately 6.24, a value that is in good agreement with experimental data. amolf.nlresearchgate.net The structure of this hydration shell is dynamic, with water molecules continuously exchanging with the bulk solvent. nih.gov
AIMD simulations using the BLYP functional have shown that for the K⁺ ion, the most probable number of water molecules within a 3.5 Å cutoff radius is five, though a coordination number of six is also highly probable. nih.gov The significant fluctuations observed in the coordination number highlight the dynamic nature of the K⁺ hydration shell. nih.gov
Density Functional Theory (DFT) Calculations for Hydrogen Atom Coordinates
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of potassium fluoride (B91410) hydrate (B1144303), DFT calculations can be employed to determine the precise coordinates of hydrogen atoms within the hydration shells of the potassium and fluoride ions. This is achieved by finding the geometry of the ion-water cluster that corresponds to the minimum electronic energy.
DFT calculations allow for a detailed analysis of the hydrogen bonding network surrounding the ions. oregonstate.edu For the fluoride ion, which is a strong hydrogen bond acceptor, DFT can elucidate the orientation of water molecules and the specific hydrogen atoms involved in the strong F⁻···H-O bonds. The theory can predict the bond lengths and angles of these hydrogen bonds with a high degree of accuracy. Similarly, for the potassium ion, DFT can model the orientation of water molecules where the oxygen atoms are coordinated to the cation, and consequently determine the positions of the hydrogen atoms in the first and subsequent hydration shells.
Quantum-Mechanical/Molecular Mechanics (QM/MM) Approaches to Ion-Water Interactions
Hybrid Quantum-Mechanical/Molecular Mechanics (QM/MM) methods offer a compromise between the accuracy of quantum mechanics and the computational efficiency of classical molecular mechanics. arxiv.org In these simulations, the ion and its immediate hydration shell are treated with a quantum mechanical method, while the rest of the solvent is modeled using a classical force field. rsc.org This approach allows for an accurate description of the crucial ion-water interactions while maintaining computational feasibility for larger systems. nih.gov
A QM/MM MD simulation study of the fluoride ion in aqueous solution, utilizing the RIMP2 level of theory for the quantum region, has provided detailed insights into its hydration properties. rsc.org These simulations are crucial for accurately capturing the strong hydrogen bonds between the fluoride ion and the surrounding water molecules.
For the potassium ion, comparative studies of "conventional" QM/MM and Quantum Mechanical Charge Field (QMCF) molecular dynamics simulations have been performed. researchgate.net In these studies, the first and second hydration shells of K⁺ were treated with ab initio quantum mechanics at the restricted Hartree-Fock (RHF) level. researchgate.net The results show good agreement with experimental data for structural properties. researchgate.net The QMCF approach was noted to be advantageous as it avoids certain ambiguities that can arise in the coupling between the QM and MM regions in standard QM/MM simulations. researchgate.net
Empirical Force Field Applications in Molecular Dynamics Studies
Molecular dynamics (MD) simulations employing empirical force fields are widely used to study the structural and dynamical properties of aqueous electrolyte solutions over longer timescales and larger system sizes than are accessible with ab initio methods. nih.gove3s-conferences.org For aqueous potassium fluoride, the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field has been successfully applied in conjunction with water models like TIP4P and SPC/E. nih.gove3s-conferences.org
These simulations provide detailed microscopic information, including radial distribution functions (RDFs) and coordination numbers, for the K⁺ and F⁻ ions as a function of temperature and concentration. nih.gove3s-conferences.org The RDF for the K⁺-O pair typically shows a first peak at approximately 0.275 nm, with a second shell around 0.485 nm. researchgate.net For the F⁻ ion, the F⁻-H RDF exhibits two peaks, at roughly 0.165 nm and 0.299 nm, while the F⁻-O RDF has its first peak at about 0.259 nm. researchgate.net This indicates that water molecules in the first hydration shell of the fluoride ion are oriented with one hydrogen atom pointing towards the anion. researchgate.net
The coordination numbers of K⁺ and F⁻ ions have been shown to decrease almost linearly with increasing temperature, which is attributed to the disruption of ion-water interactions. researchgate.net
| Temperature (K) | K⁺ Coordination Number | F⁻ Coordination Number |
|---|---|---|
| 298.15 | 6.10 | 6.30 |
| 318.15 | 6.04 | 6.26 |
| 338.15 | 5.96 | 6.21 |
| 358.15 | 5.84 | 6.15 |
The effect of concentration on the hydration structure has also been investigated. MD simulations using the OPLS-AA force field have been conducted for KF solutions at concentrations ranging from 0.1 to 1.0 mol kg⁻¹. e3s-conferences.org These studies provide a comprehensive understanding of how the concentration of the electrolyte influences the structural, dynamic, and dielectric properties of the solution. e3s-conferences.org
| Temperature (K) | D(H₂O) | D(K⁺) | D(F⁻) |
|---|---|---|---|
| 298.15 | 2.453 | 2.567 | 1.493 |
| 318.15 | 3.565 | 3.719 | 2.141 |
| 338.15 | 4.792 | 5.029 | 2.372 |
| 358.15 | 6.278 | 6.564 | 3.406 |
Theoretical Studies on Hydration Shell Dynamics and Water Structure
Theoretical studies, primarily through molecular dynamics simulations, have provided significant insights into the dynamics of the hydration shells around K⁺ and F⁻ ions and their effect on the surrounding water structure. nih.gov The temperature of the solution has a decisive effect on these properties. researchgate.net An increase in temperature leads to an increase in the kinetic energy of water molecules and ions, resulting in the breaking of hydrogen bonds and a distortion of the oxygen-oxygen structure in the bulk water. nih.gov
The residence time of water molecules in the first hydration shell of the F⁻ ion is on the order of (20–30) × 10⁻¹² seconds, which is longer than that for the chloride ion, indicating a more structured and stable hydration shell for fluoride. uark.edu Despite this, the presence of the K⁺ counter-ion can weaken the hydrogen bonding between water molecules in the first hydration shell of F⁻ and those in the bulk, thereby preventing the formation of an extended, highly ordered hydration structure. uark.edu
MD simulations have also been used to analyze the formation of ion pairs in solution. The radial distribution function between K⁺ and F⁻ ions shows distinct peaks corresponding to different types of ion pairs: contact ion pairs (CIP), solvent-shared ion pairs (SIP), and solvent-separated ion pairs (2SIP). researchgate.net
Analysis of Equilibrium Aspects of Frequency-Structure Correlations in Hydration Shells
The correlation between the vibrational frequencies of water molecules and the structure of the hydration shells around ions can be investigated using a combination of spectroscopic techniques and theoretical simulations. Terahertz (THz) spectroscopy is particularly sensitive to the collective dynamics of water molecules and the hydrogen-bond network. rsc.orgnih.gov
Theoretical studies complementing THz spectroscopy can provide a molecular-level interpretation of the experimental spectra. By calculating the THz absorption spectrum from molecular dynamics simulations, it is possible to identify contributions from different components of the solution, including the ions and the water molecules in their hydration shells. nih.gov These simulations can reveal how the presence of K⁺ and F⁻ ions modifies the hydrogen-bond stretch and librational modes of water in their vicinity. nih.gov
For anions like F⁻, water molecules in the first hydration shell are strongly oriented, with one O-H vector pointing directly towards the ion. The dynamics of this O-H group, including its reorientational and vibrational frequencies, are significantly altered compared to bulk water. amolf.nl For cations like K⁺, the water dipoles are radially oriented away from the ion, which primarily affects the reorientational dynamics of the entire water molecule. amolf.nl By analyzing these frequency shifts and changes in dynamics, a correlation can be established between the observed spectral features and the specific structural arrangements of water molecules in the hydration shells of the potassium and fluoride ions. Raman spectroscopy has also been employed to investigate aqueous solutions of potassium hydrogen fluoride, providing further data on the vibrational modes in these systems. nih.gov
Solution Chemistry and Hydration Phenomena of Potassium Fluoride Hydrates
Characterization of Ionic Hydration Shells in Aqueous Solutions
When potassium fluoride (B91410) dissolves in water, the ionic compound dissociates into potassium (K⁺) and fluoride (F⁻) ions. rsc.orgsciencemadness.org These ions are then surrounded by water molecules, forming distinct layers known as hydration shells. yellowriverchem.com The formation of these shells is governed by ion-dipole interactions between the charged ions and the polar water molecules. Water (H₂O) is a polar molecule with a partial negative charge (δ⁻) on the oxygen atom and partial positive charges (δ⁺) on the hydrogen atoms. yellowriverchem.com
Around the positively charged potassium ion (K⁺), water molecules orient themselves with their partially negative oxygen atoms directed towards the cation. yellowriverchem.comwikipedia.org This arrangement creates a hydration shell that stabilizes the positive charge of the potassium ion in the aqueous solution. yellowriverchem.com Conversely, around the negatively charged fluoride ion (F⁻), water molecules in the first hydration shell are strongly oriented with one of their partially positive hydrogen atoms pointing directly towards the anion. mt.com This orientation is due to the strong hydrogen-bonding capability of the fluoride ion, which acts as a hydrogen bond acceptor. qia.cz
The structure of these hydration shells is not static. The water molecules within the shells are in a constant state of exchange with water molecules in the bulk solution. wikipedia.org The first hydration shell is the most structured, with subsequent shells showing progressively less order. mt.com For the fluoride ion, there is evidence that it significantly structures the water in its first hydration shell, but this effect does not extend much further. mt.comqia.cz In contrast, the potassium ion is considered a "structure-breaker," meaning it disrupts the hydrogen-bonding network of water beyond its immediate hydration shell. surfacemeasurementsystems.com The hydration shell of the K⁺ ion is also noted to be more orientationally disordered compared to smaller cations like Na⁺. azom.comreddit.com
First-principles electronic structure calculations have been employed to determine the most stable structures of F⁻(H₂O)n clusters. These studies suggest that as the number of water molecules (n) increases, the fluoride anion tends to become internally solvated, transitioning from a surface state to a more centrally located position within the water cluster. tainstruments.comwikipedia.org For small clusters, a pyramidal coordination is common, but as the cluster size grows to n=16, a tetrahedrally coordinated structure becomes more stable in solution. tainstruments.comwikipedia.org
Radial Distribution Function Analysis of Ion-Water Interactions
Radial distribution functions (RDFs), denoted as g(r), are a powerful tool for analyzing the microscopic structure of liquids and solutions. chemicalbook.comazom.com They describe the probability of finding one particle at a certain distance (r) from another reference particle. noaa.govproumid.com In the context of potassium fluoride solutions, RDFs derived from molecular dynamics simulations and neutron diffraction experiments provide detailed insights into the distances and coordination numbers of water molecules around the K⁺ and F⁻ ions. mt.com
For the potassium ion, the K⁺-O RDF, which represents the distribution of water oxygen atoms around the cation, typically shows a first peak at approximately 2.7 to 2.8 Å. This distance corresponds to the first hydration shell. The K⁺-H RDF, for the distribution of water hydrogen atoms, shows its first peak at a larger distance, confirming the orientation of water molecules with their oxygen atoms pointing towards the K⁺ ion. The coordination number, which is the number of water molecules in the first hydration shell, for K⁺ is generally found to be around 6 to 7. azom.com
For the fluoride ion, the F⁻-O RDF exhibits a first peak at a shorter distance, around 2.6 to 2.7 Å. qia.cz The F⁻-H RDF peak is found at an even shorter distance, approximately 1.6-1.7 Å, which is indicative of a strong hydrogen bond between the fluoride ion and a hydrogen atom of a neighboring water molecule. The coordination number for the fluoride ion has been reported to be around 6. qia.cz
The positions and intensities of these peaks can be influenced by factors such as temperature and ion concentration. As temperature increases, the kinetic energy of the ions and water molecules increases, which generally leads to a decrease in the height of the RDF peaks, indicating a less structured hydration shell. The coordination numbers also tend to decrease with rising temperature.
Below are interactive data tables summarizing findings from molecular dynamics simulations on the radial distribution functions in aqueous potassium fluoride solutions.
Note: The coordination numbers and peak positions are derived from molecular dynamics simulations and can vary with the specific force fields and conditions used in the studies.
Perturbation of Bulk Water Structure by Fluoride and Potassium Ions
The presence of ions in water disrupts the intricate hydrogen-bonding network of the bulk solvent. mt.com Ions are often classified as "structure-makers" (kosmotropes) or "structure-breakers" (chaotropes) based on their net effect on the water structure. surfacemeasurementsystems.com This classification is often linked to properties like ionic size, charge density, hydration entropy, and viscosity B-coefficients. qia.czsurfacemeasurementsystems.com
The fluoride ion (F⁻) is generally considered a "structure-making" ion. qia.cz Due to its small size and high charge density, F⁻ interacts strongly with surrounding water molecules, forming strong hydrogen bonds. qia.cz This strong interaction leads to a more ordered arrangement of water molecules in its first hydration shell compared to bulk water. mt.comqia.cz X-ray absorption spectroscopy studies have shown that F⁻ increases the number of strong hydrogen bonds in the solution, an effect similar to lowering the temperature of pure water. qia.cz This structuring effect, however, is believed to be localized primarily to the first hydration shell. mt.com
In contrast, the potassium ion (K⁺) is typically classified as a "structure-breaking" ion. surfacemeasurementsystems.com Being a relatively large monovalent cation with a low charge density, its interaction with water molecules is weaker than the water-water interactions in the bulk liquid. azom.comreddit.com This leads to a disruption of the local hydrogen-bond network of water beyond the first hydration shell. Water molecules in the hydration shell of K⁺ are found to be more orientationally disordered than those around smaller, "structure-making" cations like Na⁺. azom.comreddit.com The presence of K⁺ ions can lead to a less tetrahedral and more disordered water structure, an effect that has been likened to an increase in temperature.
It is important to note that the structure-making or -breaking characterization can be complex and may depend on the counter-ion, concentration, and the specific experimental or computational method used for determination. azom.com Some studies suggest that while K⁺ may disrupt the water-water hydrogen bonding, it still maintains a defined, albeit disordered, first hydration shell. azom.com The combined effect of K⁺ and F⁻ in a potassium fluoride solution involves a balance between the structure-promoting influence of the fluoride ion and the structure-disrupting nature of the potassium ion. qia.cz
Orientational Correlations of Water Molecules in Hydration Shells
The electric fields generated by the K⁺ and F⁻ ions impose specific orientations on the water molecules within their first hydration shells. mt.com These orientational preferences can be quantified by analyzing the angles between the ion, the water's oxygen atom, and the water's hydrogen atoms, or the angle of the water molecule's dipole moment relative to the ion.
For the potassium ion (K⁺), the ion-dipole interaction is dominant. Water molecules in the first hydration shell orient themselves so that their partially negative oxygen atoms are directed towards the positive ion. yellowriverchem.com This results in the water molecule's dipole moment pointing, on average, directly away from the cation. mt.com However, studies have shown a significant angular spread of approximately ±60 degrees around this average orientation, indicating a relatively flexible and disordered hydration shell compared to smaller cations. mt.comazom.com This orientational disorder is consistent with the classification of K⁺ as a structure-breaker. azom.com
The hydration shell of the fluoride ion (F⁻) is characterized by strong, direct hydrogen bonds. qia.cz The water molecules are strongly oriented with one of their O-H bonds pointing directly towards the F⁻ anion. mt.com This creates a nearly linear F⁻···H-O arrangement. qia.cz The angular distribution for this orientation is much sharper than for the K⁺ ion, with a spread of only about ±10 degrees. mt.com This tight orientational ordering is a hallmark of the "structure-making" nature of the fluoride ion and reflects the strength of the F⁻-water hydrogen bond. mt.comqia.cz The second hydrogen atom of the water molecule, not involved in the direct hydrogen bond to the fluoride ion, points away from the anion and is available to form hydrogen bonds with water molecules in the second hydration shell.
Beyond the first hydration shell, these strong orientational correlations decay rapidly. The second hydration shell is much more disordered for both ions, though a weak pattern of orientational preference can still be detected. mt.com
Ion-Water Hydrogen Bonding Dynamics and Lifetimes
The dynamics of hydrogen bonds between ions and water molecules are crucial for understanding the properties of electrolyte solutions. These dynamics are often characterized by the residence time or lifetime of water molecules in the ion's hydration shell and the lifetime of the ion-water hydrogen bonds themselves.
The interaction between the fluoride ion and water is dominated by strong anion-water hydrogen bonding. qia.cz Vibrational spectroscopy and ab initio molecular dynamics simulations indicate that F⁻ forms strong, relatively long-lived hydrogen bonds with water molecules in its first hydration shell. qia.cz The F⁻···H-O hydrogen bond is stronger than the O···H-O hydrogen bonds found in bulk water, which is consistent with F⁻ being a structure-making ion. qia.cz The strong coordination of water molecules to the fluoride ion results in a lower diffusion coefficient for F⁻ compared to other halide ions, as it effectively drags a more persistent hydration shell along with it.
Self-Diffusion Coefficient Studies of Ions and Water in Solution
The self-diffusion coefficient is a measure of the translational mobility of particles in a solution. In aqueous potassium fluoride, the self-diffusion coefficients of the K⁺ and F⁻ ions, as well as the water molecules, are influenced by ion-water and ion-ion interactions, temperature, and concentration.
Molecular dynamics simulations have been used to calculate these coefficients. Generally, as temperature increases, the kinetic energy of the particles increases, leading to higher self-diffusion coefficients for all species (K⁺, F⁻, and H₂O). The effect is typically more pronounced for water molecules than for the ions, which are more constrained by strong coulombic forces.
The presence of the ions affects the mobility of water molecules. The strong hydration of the F⁻ ion and the disruptive effect of the K⁺ ion alter the local viscosity and the hydrogen bond network, which in turn influences the self-diffusion of water. Compared to other halide ions, the fluoride ion's strong hydration shell leads to a larger hydrodynamic radius and consequently a lower diffusion coefficient. Conversely, the structure-breaking nature of the potassium ion can lead to an increase in the diffusion constant of water in some contexts.
The self-diffusion coefficients of the ions themselves are dependent on their size, charge, and the persistence of their hydration shells. As concentration increases, ion-ion interactions become more significant, which typically leads to a decrease in the self-diffusion coefficients of the ions and water.
The following interactive data table presents results from a molecular dynamics simulation study on the self-diffusion coefficients in a 1.5 mol·kg⁻¹ aqueous KF solution at various temperatures.
Hydration Stability and Dehydration Transitions via Dynamic Vapor Sorption
Potassium fluoride is known to form hydrates, which are crystalline solids that incorporate water molecules into their lattice structure. The two common forms are potassium fluoride dihydrate (KF·2H₂O) and potassium fluoride tetrahydrate (KF·4H₂O). The stability of these hydrates is dependent on temperature and the surrounding water vapor pressure (relative humidity). yellowriverchem.com Below 20°C, the tetrahydrate can form, while the dihydrate is typically formed when a solution is evaporated below 40°C. yellowriverchem.com Evaporation above 40°C tends to yield the anhydrous form, KF. yellowriverchem.com
Dynamic Vapor Sorption (DVS) is a gravimetric technique used to investigate the interaction of a solid material with water vapor. qia.cz In a DVS experiment, a sample is subjected to a controlled temperature and a series of stepwise changes in relative humidity (RH). qia.cz The instrument measures the change in sample mass as it adsorbs or desorbs water, allowing for the generation of a moisture sorption isotherm. This isotherm plots the equilibrium moisture content as a function of RH.
For a hydrated compound like potassium fluoride, DVS can be used to study:
Hydrate (B1144303) Stoichiometry: By quantifying the mass change during hydration or dehydration steps, the number of water molecules per formula unit of KF can be calculated.
Hydration/Dehydration Transitions: The DVS isotherm can reveal the critical relative humidity values at which the material transitions between its anhydrous and various hydrated forms. A sharp step in the isotherm typically indicates a phase transition.
Stability of Hydrates: The technique can determine the range of relative humidity and temperature over which a specific hydrate is stable.
Hysteresis: The sorption (increasing RH) and desorption (decreasing RH) pathways are often different, a phenomenon known as hysteresis. For hydrates, this can indicate the energy barrier for nucleation and loss of the hydrate phase.
A typical DVS experiment on potassium fluoride dihydrate would involve an initial drying step at 0% RH to potentially form the anhydrous state, followed by a gradual increase in RH to observe rehydration, and then a decrease in RH to observe dehydration. The resulting data would provide critical information on the stability of KF hydrates, which is essential for applications where moisture content is a concern, such as in organic synthesis or materials science. rsc.org
Solid State Chemistry and Phase Behavior of Potassium Fluoride Hydrates
Phase Diagram Studies of the Potassium Fluoride (B91410)–Water System
The phase diagram of the potassium fluoride–water system provides a comprehensive map of the stable solid and liquid phases at different temperatures and compositions. This system is characterized by the formation of two stable hydrates: potassium fluoride tetrahydrate (KF·4H₂O) and potassium fluoride dihydrate (KF·2H₂O). researchgate.net
The stability of these hydrates is highly dependent on temperature. researchgate.net
Potassium fluoride tetrahydrate (KF·4H₂O) is the stable solid phase in equilibrium with a saturated aqueous solution at temperatures below 17.7 °C. researchgate.net
Potassium fluoride dihydrate (KF·2H₂O) is stable in the temperature range of 17.7 °C to approximately 45 °C. researchgate.net
Anhydrous potassium fluoride (KF) precipitates from saturated solutions at temperatures above approximately 45 °C. researchgate.netwikipedia.org
The system also exhibits a eutectic point at a temperature between -21.5 °C and -21.8 °C, representing the equilibrium between ice and a saturated solution. researchgate.net The high solubility of potassium fluoride is a key feature of this phase diagram. researchgate.netnbpower-supply.com
Thermal Analysis Techniques
Thermal analysis methods are essential for quantifying the thermodynamic properties of potassium fluoride hydrates, such as the energy changes associated with phase transitions and the temperatures at which these transitions occur.
Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow associated with thermal transitions in a material. For potassium fluoride hydrates, DSC allows for the precise determination of melting temperatures and the latent heat of fusion, which are critical parameters for assessing their potential in thermal energy storage applications.
Research has accurately determined these values for potassium fluoride tetrahydrate and its eutectic with the dihydrate form. The tetrahydrate is noted for its large specific and volumetric enthalpy of fusion.
| Compound/System | Melting Temperature (Tfus) | Enthalpy of Fusion (ΔHfus) |
|---|---|---|
| Potassium Fluoride Tetrahydrate (KF·4H₂O) | 291.6 K (18.45 °C) | (246 ± 2) J·g⁻¹ |
| KF·4H₂O–KF·2H₂O Eutectic | 282.2 K (9.05 °C) | (203 ± 2) J·g⁻¹ |
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For hydrated salts like potassium fluoride hydrates, TGA is invaluable for determining the hydration state (i.e., the number of water molecules per formula unit) and for studying their thermal decomposition.
When a hydrated salt is heated, it loses its water of crystallization in one or more steps. TGA detects this water loss as a distinct drop in mass. Each step in the TGA curve corresponds to the loss of a specific number of water molecules, allowing for the identification of stable intermediate hydrates and the final anhydrous compound. The temperature at which these mass losses occur provides information about the thermal stability of the hydrate (B1144303). For instance, the decomposition of KF·4H₂O would show an initial mass loss corresponding to two water molecules to form KF·2H₂O, followed by a second mass loss at a higher temperature as the remaining two water molecules are driven off to yield anhydrous KF.
Hydrate Formation and Decomposition Mechanisms
The formation and decomposition of potassium fluoride hydrates are reversible processes driven primarily by changes in temperature, consistent with the phase diagram.
The mechanism of decomposition involves the stepwise removal of water of crystallization as the temperature is increased.
KF·4H₂O → KF·2H₂O + 2H₂O : When heated above 17.7 °C, potassium fluoride tetrahydrate loses two of its four water molecules to transform into the more stable dihydrate form.
KF·2H₂O → KF + 2H₂O : Upon further heating to temperatures above approximately 45 °C, the dihydrate loses its remaining two water molecules, resulting in the formation of anhydrous potassium fluoride. researchgate.netwikipedia.org
The formation mechanism is the reverse of decomposition. When a concentrated solution of potassium fluoride is cooled, the specific hydrate that crystallizes out of the solution depends on the final temperature. Cooling to a temperature between 17.7 °C and 45 °C will yield KF·2H₂O, while cooling below 17.7 °C will result in the formation of KF·4H₂O.
Investigation of Eutectic Systems (e.g., Potassium Fluoride Tetrahydrate–Potassium Fluoride Dihydrate Eutectic)
A eutectic system is a mixture of substances that melts and solidifies at a single temperature that is lower than the melting points of the individual components. In the potassium fluoride-water system, a notable eutectic exists between the tetrahydrate (KF·4H₂O) and the dihydrate (KF·2H₂O) phases.
This eutectic composition has been identified and characterized due to its potential as a phase change material for thermal energy storage. It has a distinct melting point and enthalpy of fusion, separate from the congruent melting of the pure tetrahydrate. DSC analysis has established that the KF·4H₂O–KF·2H₂O eutectic melts at 282.2 K (9.05 °C) with an enthalpy of fusion of (203 ± 2) J·g⁻¹.
Influence of Temperature on Hydrate Stability and Phase Transitions
Temperature is the dominant factor controlling the stability of potassium fluoride hydrates and the transitions between them. The phase diagram of the KF-H₂O system explicitly defines the temperature ranges where each solid form is thermodynamically stable. researchgate.net
Below 17.7 °C : KF·4H₂O is the stable phase.
Between 17.7 °C and ~45 °C : KF·2H₂O is the stable phase. The transition from tetrahydrate to dihydrate occurs at 17.7 °C.
Above ~45 °C : Anhydrous KF is the stable phase. The transition from the dihydrate to the anhydrous form happens at this temperature. researchgate.netwikipedia.org
These phase transitions are critical in applications involving heating and cooling cycles, as the material will absorb or release latent heat as it transforms from one hydrate form to another or to the anhydrous salt. Understanding these temperature-dependent transitions is essential for controlling the material's properties and performance. researchgate.net
Chemical Reactivity and Applications in Advanced Chemical Synthesis
Potassium Fluoride (B91410) Hydrates as a Source of Fluoride Ions in Organic Synthesis
Potassium fluoride hydrates, particularly the dihydrate (KF·2H₂O), serve as a convenient and safer alternative to anhydrous potassium fluoride (KF) for introducing fluoride ions into organic substrates. The presence of water molecules in the hydrate (B1144303) can influence its solubility and reactivity, which can be harnessed for various synthetic transformations.
The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. acs.org Potassium fluoride is a fundamental reagent for nucleophilic fluorination, a process that involves the displacement of a leaving group by a fluoride ion. scilit.com However, the high lattice energy and low solubility of anhydrous KF in many organic solvents can limit its reactivity. researchgate.netresearchgate.net
To overcome these limitations, strategies have been developed to enhance the nucleophilicity of the fluoride ion derived from potassium fluoride hydrates. One common approach involves the use of phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, which can solubilize the fluoride ion in aprotic solvents, thereby increasing its reactivity. researchgate.netresearchgate.net For instance, the combination of potassium fluoride dihydrate with tetra-n-butylammonium chloride can generate a more active "naked" fluoride ion for nucleophilic substitution reactions.
Recent advancements have focused on the development of more sophisticated catalytic systems to achieve highly selective fluorination reactions. Hydrogen bonding phase-transfer catalysis has emerged as a powerful technique, utilizing chiral catalysts to deliver the fluoride ion enantioselectively. acs.orgnih.gov This methodology has been successfully applied to the synthesis of valuable β-fluoroamines with high yields and enantioselectivities, demonstrating the potential of potassium fluoride in asymmetric synthesis. acs.orgnih.gov
Table 1: Examples of Nucleophilic Fluorination Reactions Using Potassium Fluoride
| Substrate Type | Reaction Conditions | Product Type | Reference |
| Alkyl Halides | KF, polar aprotic solvent (e.g., DMF, DMSO) | Alkyl Fluorides | wikipedia.org |
| Aryl Chlorides (Halex reaction) | KF, polar aprotic solvent | Aryl Fluorides | wikipedia.org |
| Racemic β-Haloamines | KF, chiral N-ethyl bis-urea catalyst (HB-PTC) | Enantioenriched β-Fluoroamines | acs.org |
Potassium fluoride is a widely used reagent for the cleavage of silicon-oxygen and silicon-carbon bonds, a process known as desilylation. This reaction is particularly important in organic synthesis for the deprotection of silyl (B83357) ethers, which are commonly used to protect hydroxyl groups. The fluoride ion's high affinity for silicon drives the reaction, forming a strong silicon-fluoride bond and liberating the corresponding alcohol.
Potassium fluoride dihydrate, often in combination with a Lewis acid like chlorotrimethylsilane, can be employed for the efficient desilylation of O-tert-butyldimethylsilyl (OTBDMS) ethers. The reaction is typically carried out in a suitable organic solvent. The choice of solvent and reaction conditions can be tuned to achieve selective deprotection in the presence of other functional groups.
The general mechanism for fluoride-mediated desilylation involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate, which then breaks down to release the deprotected compound and a fluorosilane.
Catalytic Applications in Chemical Transformations
Beyond its role as a stoichiometric fluoride source, potassium fluoride also finds application as a catalyst in various organic transformations. Its basic nature and the nucleophilicity of the fluoride ion can be exploited to promote reactions such as asymmetric syntheses and coupling reactions.
As mentioned earlier, potassium fluoride is a key component in hydrogen bonding phase-transfer catalysis (HB-PTC) for asymmetric fluorination. acs.orgnih.gov In this system, a chiral catalyst, such as a bis-urea derivative, binds to the potassium fluoride and transports it into the organic phase as a chiral ion pair. acs.org This chiral environment around the fluoride ion allows for enantioselective attack on the substrate, leading to the formation of a single enantiomer of the product in high excess. acs.org
This approach has proven to be a robust and operationally simple method for accessing enantioenriched organofluorine compounds. acs.org The use of inexpensive and easy-to-handle potassium fluoride makes this methodology particularly attractive for large-scale synthesis. acs.orgnih.gov
Table 2: Key Features of KF in Asymmetric Phase-Transfer Catalysis
| Feature | Description | Reference |
| Fluoride Source | Potassium fluoride (KF) is an ideal reagent due to its safety, ease of handling, and low cost. | acs.orgnih.gov |
| Catalyst | Chiral hydrogen-bonding catalysts (e.g., N-ethyl bis-urea) are used to create a chiral environment. | acs.org |
| Mechanism | The catalyst brings solid KF into the organic solution as a tricoordinated urea-fluoride complex. | acs.org |
| Application | Enantioselective synthesis of valuable compounds like β-fluoroamines. | acs.orgnih.gov |
Potassium fluoride can act as a base to promote various carbonyl-coupling reactions. yellowriverchem.com Its basicity is sufficient to deprotonate acidic C-H bonds, generating nucleophiles that can then participate in additions to carbonyl compounds. For example, it can be used to facilitate aldol-type reactions and other related transformations. The use of potassium fluoride on alumina (B75360) (KF/Al₂O₃) is a well-established basic catalyst in organic synthesis for promoting alkylation reactions. wikipedia.org
Precursor Role in Anhydrous Potassium Fluoride Production
While potassium fluoride hydrates are useful reagents in their own right, the production of high-purity anhydrous potassium fluoride is crucial for applications requiring strictly water-free conditions. Potassium fluoride hydrates serve as the direct precursors in the manufacturing of the anhydrous salt. google.com
The production process typically involves the reaction of potassium carbonate or potassium hydroxide (B78521) with hydrofluoric acid to form a concentrated aqueous solution of potassium fluoride. wikipedia.orggoogle.com Evaporation of water from this solution leads to the crystallization of potassium fluoride hydrates. Subsequent heating of these hydrates under controlled conditions, often under vacuum, removes the water of crystallization to yield anhydrous potassium fluoride. reddit.com The efficiency of this dehydration step is critical to obtaining a product with low residual water content, which is essential for its reactivity in many organic reactions. reddit.com
Applications in Environmental Remediation (e.g., Immobilization of Heavy Metals)
Potassium fluoride hydrate presents potential, though less directly documented, applications in the field of environmental remediation, particularly concerning the immobilization of heavy metals. While the primary environmental focus of fluoride compounds in water treatment is often related to the removal of excess fluoride, the underlying principles of precipitation and co-precipitation can be applied to the sequestration of heavy metal contaminants.
The fundamental mechanism for immobilization involves the reaction of fluoride ions with certain heavy metals to form insoluble metal fluorides. This process effectively removes the dissolved heavy metal ions from the aqueous phase, converting them into a stable, solid form.
Several factors influence the efficiency of heavy metal immobilization using fluoride, including:
pH of the solution: The pH is a critical parameter that affects both the solubility of metal fluorides and the potential for the formation of metal hydroxides.
Presence of other ions: The presence of other anions and cations in the wastewater can influence the precipitation process through competitive reactions or the formation of complex species.
Temperature: Temperature can affect the solubility of the resulting metal fluoride precipitates.
While specific studies focusing on this compound for this purpose are not abundant in readily available literature, the principle is grounded in established chemical precipitation techniques. For instance, the treatment of industrial wastewater containing both fluoride and heavy metals often involves the addition of reagents that can induce the precipitation of both contaminants. In some wastewater treatment scenarios, the removal of contaminants such as acid, silica, and various heavy metals like cadmium, copper, chromium, lead, mercury, and zinc is a noted co-benefit of processes aimed at fluoride removal. saltworkstech.com
Below is an interactive data table summarizing the solubility of various metal fluorides, which is a key factor in their potential for immobilization.
Interaction with other chemical species in complex systems (e.g., in layered double hydroxides)
This compound can interact with various chemical species in complex systems, a notable example being its involvement in the synthesis and modification of layered double hydroxides (LDHs). LDHs, also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. scielo.brmagtech.com.cn These materials consist of positively charged brucite-like layers and an interlayer region containing charge-compensating anions and water molecules.
The interaction of fluoride ions, which can be sourced from this compound, with LDHs is primarily centered on the anion exchange properties of these materials. The fluoride anions can be incorporated into the interlayer space of the LDH, replacing the original anions present. This intercalation of fluoride into the LDH structure is a key aspect of their interaction.
Research in the dental field has explored the use of fluoride-containing LDHs for the controlled release of fluoride ions to aid in the prevention of dental caries. scielo.brnih.gov In these applications, LDHs act as a reservoir for fluoride, which is gradually released over time. The synthesis of these fluoridated LDHs can be achieved through methods like co-precipitation or ion exchange, where a fluoride source such as potassium fluoride would be used.
The interaction and incorporation of fluoride into the LDH structure can be influenced by several factors:
Synthesis method: The method used to prepare the LDH (e.g., co-precipitation, hydrothermal) can affect the efficiency of fluoride incorporation.
Molar ratio of the metal cations: The ratio of the divalent and trivalent cations in the LDH layers can influence the charge density and, consequently, the anion exchange capacity.
Concentration of the fluoride solution: The concentration of the fluoride source used during synthesis or modification will impact the amount of fluoride incorporated into the LDH structure.
The table below summarizes the key aspects of the interaction between fluoride ions and layered double hydroxides.
| Interaction Aspect | Description |
| Mechanism | Anion exchange, where fluoride ions replace the original interlayer anions. |
| Driving Force | Electrostatic attraction between the positively charged LDH layers and the negatively charged fluoride ions. |
| Influencing Factors | Synthesis method, metal cation ratio, pH, temperature, and fluoride concentration. |
| Resulting Material | Fluoride-intercalated layered double hydroxide (F-LDH). |
| Primary Application of F-LDHs | Controlled release of fluoride in dental applications. scielo.brnih.gov |
While the primary focus of existing research is on the release of fluoride from LDHs, the initial step of incorporating the fluoride, for which this compound can be a source, is a critical interaction within this complex system. This interaction demonstrates the ability of this compound to modify the properties of other chemical species for specific applications.
Future Research Directions in Potassium Fluoride Hydrate Chemistry
Development of Advanced Spectroscopic and Diffraction Techniques for In-situ Studies
A significant challenge in studying potassium fluoride (B91410) hydrates is their sensitivity to environmental conditions, particularly temperature and humidity. The dihydrate, for instance, is known to be deliquescent, readily absorbing moisture from the air. iucr.org Traditional characterization is often performed ex-situ, which may not capture the true structure or behavior of the hydrate (B1144303) in its native or operational environment. Future progress will heavily rely on the development and application of in-situ techniques capable of probing these materials in real-time.
Advanced diffraction methods are paramount. While laboratory X-ray diffraction has been instrumental in solving the fundamental crystal structures of KF·4H₂O and KF·2H₂O, future studies should leverage the high flux and resolution of synchrotron X-ray and neutron sources. iucr.orgaip.org These powerful techniques can facilitate time-resolved diffraction studies, allowing researchers to monitor structural transformations during hydration and dehydration processes as they occur. Neutron diffraction is particularly valuable for its ability to precisely locate hydrogen atoms, offering unparalleled insight into the hydrogen-bonding networks that are fundamental to hydrate structures. acs.org
Spectroscopic techniques also offer a rich field for development. In-situ Raman and infrared (IR) spectroscopy can monitor changes in the vibrational modes of water molecules and the fluoride-water interactions under varying conditions. This can reveal subtle shifts in hydrogen bond strength and geometry during phase transitions. The combination of these spectroscopic and diffraction methods into single, environmentally controlled experiments will provide a more complete, multi-modal understanding of hydrate dynamics.
Table 1: Advanced In-situ Techniques for Potassium Fluoride Hydrate Analysis
| Technique | Information Gained | Advantage for Hydrate Research |
|---|---|---|
| Synchrotron X-ray Diffraction | High-resolution crystal structure, real-time phase transitions | Fast data acquisition allows for monitoring rapid hydration/dehydration kinetics. |
| Neutron Diffraction | Precise location of hydrogen atoms, detailed hydrogen bond geometry | Unambiguously determines the orientation of water molecules and the nature of O-H···F bonds. |
| In-situ Raman/IR Spectroscopy | Vibrational modes of water, changes in hydrogen bond network | Non-destructive and sensitive to local chemical environments; can be used in controlled humidity cells. |
| Cryo-crystallography | Structure of unstable or transient hydrate phases | Trapping and characterizing hydrate forms that may only exist at low temperatures. |
Refinement of Computational Models for Enhanced Predictive Capability
Computational modeling is an indispensable tool for understanding the microscopic properties of materials. For potassium fluoride hydrates, molecular dynamics (MD) simulations have already been used to investigate the structural and dynamical properties of aqueous potassium fluoride solutions, providing insights into ion hydration and diffusion at various temperatures. e3s-conferences.orge3s-conferences.org These studies often employ established force fields like OPLS-AA and water models such as TIP4P. e3s-conferences.orgresearchgate.net
However, the future of computational research lies in refining these models for greater predictive power specifically for the solid hydrate state. Key areas for development include:
Force Field Optimization: Current general-purpose force fields may not perfectly capture the specific and highly polar interactions between K⁺, F⁻, and water molecules within a crystal lattice. Developing and validating more accurate, specific force fields for potassium fluoride hydrates will be crucial for reliably predicting their properties.
Quantum Mechanical Methods: First-principles methods like Density Functional Theory (DFT) can provide highly accurate descriptions of the electronic structure and bonding in these systems without empirical parameters. mdpi.com While computationally expensive, DFT can be used to validate force fields and to study specific phenomena like charge transfer and polarization effects within the hydrogen bond network.
Advanced Simulation Techniques: Employing enhanced sampling techniques in MD simulations can help overcome energy barriers and explore phase transitions, such as the transformation between different hydrate forms or the process of melting and dissolution.
Machine Learning and AI: Integrating machine learning algorithms with computational chemistry can accelerate the discovery process. For instance, artificial neural networks could be trained on data from numerous DFT calculations to create highly accurate and computationally efficient potentials for large-scale MD simulations. researchgate.netresearchgate.net This approach could enable the prediction of hydrate stability across a wide range of temperatures and pressures.
Table 2: Strategies for Refining Computational Models of this compound
| Modeling Approach | Objective | Potential Impact |
|---|---|---|
| Force Field Re-parameterization | Improve accuracy of ion-water and water-water interactions in the solid state. | More reliable prediction of lattice parameters, thermal expansion, and mechanical properties. |
| Density Functional Theory (DFT) | Calculate precise electronic structures and hydrogen bond energies. | Provide benchmark data for force field development; understand subtle electronic effects. mdpi.com |
| Enhanced Sampling MD | Simulate phase transitions and nucleation events. | Predict the conditions under which different hydrate forms are stable and how they interconvert. |
| Machine Learning Potentials | Develop highly accurate yet computationally inexpensive models. | Enable large-scale simulations to predict macroscopic properties and long-term behavior. researchgate.net |
Exploration of Novel Hydrate Forms and Stoichiometries
The known crystalline hydrates of potassium fluoride are the dihydrate (KF·2H₂O) and the tetrahydrate (KF·4H₂O). yellowriverchem.com However, the phase diagram of the KF-H₂O system may contain other, as-yet-undiscovered crystalline forms that are stable under non-ambient conditions. The exploration for these novel hydrates is a key research frontier.
Future experimental work should focus on systematic screening of crystallization conditions. This includes exploring a wider range of temperatures, particularly in the sub-zero Celsius range, and pressures. High-pressure crystallography, using techniques like diamond anvil cells, could reveal entirely new hydrate structures where water molecules adopt different packing arrangements around the ions. Such studies have been fruitful for other inorganic salts and could yield new polymorphs or hydrates of potassium fluoride.
This experimental exploration can be guided by the refined computational models discussed previously. Crystal Structure Prediction (CSP) methodologies, which use computational algorithms to search for the most thermodynamically stable crystal packing arrangements, are powerful tools for identifying potential new hydrate forms before they are synthesized. nih.gov By predicting the likely structures and stoichiometries of novel hydrates, CSP can focus experimental efforts and increase the probability of discovery.
Investigation of this compound Interfaces and Surface Chemistry
The interaction between a crystal and its environment occurs at its surface, yet this interface is often the least understood part of the system. For potassium fluoride hydrates, surface and interfacial chemistry are critical to their properties and applications, from their catalytic activity when supported on other materials to the fundamental process of deliquescence. guidechem.comnih.gov
Future research must move towards a molecular-level understanding of these interfaces. Advanced surface-sensitive techniques such as Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and Sum-Frequency Generation (SFG) spectroscopy can be applied to probe the surface structure, composition, and the orientation of water molecules at the hydrate-vapor or hydrate-substrate interface.
These experimental investigations should be paired with computational studies. Large-scale MD simulations can model the interface between a this compound crystal slab and a surrounding water vapor or a solid support like alumina (B75360). wikipedia.org Such simulations can provide insights into the dynamics of water adsorption and desorption, the structure of the interfacial water layers, and the mechanism by which the crystal surface reconstructs in the presence of humidity. This knowledge is fundamental to controlling the material's hygroscopicity and optimizing its performance in applications like catalysis, where the surface interaction is paramount.
Sustainable Synthesis Routes and Green Chemistry Approaches
Traditional industrial synthesis of potassium fluoride often involves the reaction of potassium carbonate or potassium hydroxide (B78521) with hydrofluoric acid (HF). wikipedia.orgshef.ac.uk Hydrofluoric acid is a highly corrosive and hazardous material, making its use a significant environmental and safety concern. A major future research direction is the development of sustainable and "green" synthesis routes that minimize or eliminate the use of such hazardous reagents.
Recent innovations in fluorination chemistry offer promising pathways. Research has demonstrated green protocols for using potassium fluoride as a fluorine source in organic synthesis, highlighting a move towards more benign chemical practices. acs.orgresearchgate.neteurekalert.org The principles behind these applications can be turned towards the synthesis of potassium fluoride itself. Key areas for exploration include:
Mechanochemistry: Ball-milling techniques that activate less reactive and safer fluorine sources, such as calcium fluoride (CaF₂), with potassium salts could provide an HF-free route to potassium fluoride. scitechdaily.com This solid-state approach minimizes solvent use and can be more energy-efficient.
Alternative Fluorine Sources: Investigating processes that utilize byproducts from other industries or safer fluorine-containing compounds is a priority. For example, methods using fluosilicic acid, a byproduct of phosphate (B84403) fertilizer production, have been explored. google.com
Recycling and Circular Economy: Designing processes where byproducts can be recovered and reused is a cornerstone of green chemistry. Methods for preparing potassium fluoride from byproducts of fluorination reactions, such as potassium chloride, contribute to a more circular economy for fluorine and potassium resources. google.com A recently developed method allows for the safer, quantitative generation of HF from potassium fluoride and a reusable resin, which could be integrated into a closed-loop system. eurekalert.org
By focusing on these green chemistry approaches, future research can not only advance the fundamental science of potassium fluoride hydrates but also ensure that their production and application are environmentally responsible and sustainable.
Q & A
Q. What are the established synthesis methods for potassium fluoride hydrate, and how do experimental conditions influence hydration state?
this compound is typically synthesized via neutralization of potassium hydroxide (KOH) with hydrofluoric acid (HF). The stoichiometric ratio and reaction temperature critically determine the hydration state (e.g., dihydrate vs. anhydrous forms). For example, excess HF may lead to acid salts like KHF₂, while controlled neutralization (pH 7–8) followed by vacuum drying yields KF·2H₂O . Precise temperature control during crystallization (e.g., 79993 Pa vacuum) ensures minimal impurities .
Q. What analytical techniques are recommended for assessing purity and hydration state in this compound?
Key methods include:
- pH measurement : Use hydrofluoric acid-resistant electrodes in plastic containers to avoid glass corrosion. Dissolve 40 mL of sample with quinhydrone, and measure pH (expected range: 3.0–4.5 for hydrated forms) .
- Thermogravimetric analysis (TGA) : Quantify water content by mass loss upon heating .
- X-ray diffraction (XRD) : Confirm crystalline structure and hydration state .
Q. How should this compound be handled to ensure laboratory safety and minimize environmental contamination?
- Personal protective equipment (PPE) : Wear hydrofluoric acid-resistant gloves, eye protection, and respiratory masks in poorly ventilated areas .
- Waste disposal : Collect contaminated water separately to avoid drainage systems; neutralize with calcium hydroxide before disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluoride ion quantification across different analytical methods (e.g., electrometric vs. colorimetric)?
Contradictions often arise from matrix interferences (e.g., organic compounds in colorimetric assays) or electrode calibration errors. To mitigate:
- Cross-validate using ion-selective electrodes (ISE) and ion chromatography (IC) .
- Pre-treat samples with TISAB (Total Ionic Strength Adjustment Buffer) to eliminate pH and complexation biases .
- Reference standardized protocols from pharmacopeial guidelines (e.g., USP-NF) for method harmonization .
Q. What experimental strategies are effective for studying the impact of hydration state on potassium fluoride’s reactivity in fluorination reactions?
- Solvent-free reactions : Compare anhydrous KF (high surface area) vs. KF·2H₂O in nucleophilic fluorination (e.g., Swarts reaction). Hydrated forms may reduce reactivity due to water competing as a nucleophile .
- Kinetic studies : Monitor reaction rates under controlled humidity using in-situ FTIR or NMR to track fluoride ion availability .
Q. What methodological challenges exist in identifying biomarkers of fluoride exposure, and how can they be addressed in toxicological studies?
- Biomarker limitations : Fluoride’s rapid plasma clearance and bone sequestration complicate correlation with acute exposure. Use synchrotron X-ray fluorescence (SXRF) for bone-fluoride mapping .
- Controlled dosing models : Administer isotopically labeled fluoride (¹⁸F) to track metabolic pathways in vivo .
Q. How can interdisciplinary approaches (e.g., materials science and environmental chemistry) enhance understanding of this compound’s role in emerging technologies?
- Energy storage : Investigate KF-based electrolytes in potassium-ion batteries, focusing on hydration-dependent ionic conductivity .
- Environmental remediation : Study fluoride adsorption/desorption kinetics using KF-modified clays or biochar, with XAFS spectroscopy to elucidate binding mechanisms .
Methodological Notes
- Data validation : Cross-reference findings with the Fluoride Science resource for systematic reviews and critical appraisals of fluoride studies .
- Contradiction analysis : When conflicting data arise (e.g., solubility variations), replicate experiments under standardized conditions (temperature, humidity) and consult USP-NF protocols for assay compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
